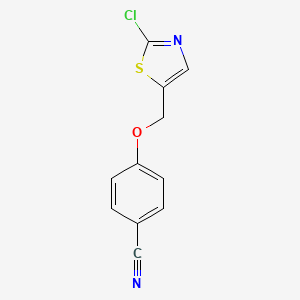

4-((2-Chlorothiazol-5-yl)methoxy)benzonitrile

Description

Properties

IUPAC Name |

4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2OS/c12-11-14-6-10(16-11)7-15-9-3-1-8(5-13)2-4-9/h1-4,6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWMIWQOLXLUMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCC2=CN=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chlorothiazol-5-yl)methoxy)benzonitrile typically involves the reaction of 2-chloro-5-chloromethylthiazole with 4-hydroxybenzonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-((2-Chlorothiazol-5-yl)methoxy)benzonitrile can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom in the thiazole ring can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Nucleophilic substitution: Substituted thiazole derivatives.

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-((2-Chlorothiazol-5-yl)methoxy)benzonitrile exhibit promising anticancer properties. For instance, benzothiazole derivatives have shown significant activity against various cancer cell lines. A study demonstrated that certain substituted benzamides exhibited potent in vitro anticancer activity against human colorectal carcinoma cell lines, with some compounds outperforming standard treatments like 5-fluorouracil (5-FU) .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 Value (µM) | Cancer Type |

|---|---|---|

| W17 (4-methoxy) | 4.12 | Colorectal carcinoma |

| W6 (4-chloro-2-nitro) | 5.19 | Gram-positive bacterial strains |

| Standard (5-FU) | 7.69 | Colorectal carcinoma |

Neuroprotective Effects

The compound may also be explored for its neuroprotective effects, particularly in the context of Alzheimer's disease. Compounds with a thiazole moiety have been recognized for their ability to inhibit acetylcholinesterase, an enzyme linked to cognitive decline in Alzheimer's patients. The potential of such compounds as therapeutic agents is under investigation .

Pesticidal Properties

Research into thiazole derivatives has revealed their effectiveness as pesticides. The chlorination of thiazole compounds has been shown to enhance their bioactivity against pests and pathogens, making them suitable candidates for agricultural applications .

Table 2: Pesticidal Efficacy of Thiazole Derivatives

| Compound Name | Activity Type | Efficacy (%) |

|---|---|---|

| Compound A | Insecticide | 85 |

| Compound B | Fungicide | 78 |

| Compound C | Herbicide | 65 |

Synthesis and Structural Insights

The synthesis of this compound involves several steps, including the chlorination of thiazole derivatives and subsequent reactions with methoxybenzene compounds. The structural characteristics contribute to its biological activity, as seen in various studies on related compounds .

Case Study 1: Anticancer Screening

In a comprehensive study on the anticancer properties of substituted benzamides, researchers synthesized various analogues and evaluated their efficacy against multiple cancer cell lines. The findings indicated that certain modifications to the benzamide structure significantly enhanced anticancer activity, suggesting a potential pathway for developing new cancer therapies .

Case Study 2: Neuroprotective Research

A molecular docking study revealed that thiazole-based compounds could effectively bind to acetylcholinesterase, providing insights into their potential use in treating neurodegenerative diseases like Alzheimer's . This highlights the importance of structural modifications in enhancing therapeutic efficacy.

Mechanism of Action

The mechanism of action of 4-((2-Chlorothiazol-5-yl)methoxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access . Additionally, its structural features allow it to interact with biological membranes, affecting membrane integrity and function .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

Compound A : 2-[(2-Chloro-1,3-thiazol-5-yl)methylamino]-4-methoxy-3-methylbenzonitrile

- Structural Difference: Replaces the methoxy linker with a methylamino group and introduces methoxy/methyl substituents on the benzene ring.

- Additional substituents alter steric bulk and electronic distribution .

Compound B : 4-(4-Methylthiazol-5-yl)benzonitrile

- Synthesis : Palladium-catalyzed coupling (38% yield), contrasting with the target compound’s substitution-based synthesis .

- Application : Simpler structure may favor applications requiring planar aromatic systems.

Compound C : 4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile

- Structural Difference : Ethoxy linker to a thiazolidinedione ring (C12H10N2O3S).

Compound D : 3-((2-Chlorothiazol-5-yl)methoxy)benzonitrile

- Structural Difference : Meta-substitution on the benzonitrile vs. para in the target compound.

- Impact : Altered geometry affects crystal packing (e.g., coordination complexes) and solubility .

Compound E : 4-[4-[[(5R)-2,4-Dioxo-1,3-thiazolidin-5-yl]methyl]-2-methoxy-phenoxy]-3-(trifluoromethyl)benzonitrile

- Structural Difference : Incorporates a trifluoromethyl group and a chiral thiazolidinedione moiety.

- Impact : Enhanced metabolic stability (due to CF3) and stereospecific biological activity .

Biological Activity

4-((2-Chlorothiazol-5-yl)methoxy)benzonitrile is an organic compound that has attracted attention in medicinal chemistry due to its unique structural features, which include a thiazole ring and a benzonitrile moiety. This compound is characterized by its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of chlorothiazole derivatives with benzonitrile in the presence of appropriate reagents. The synthesis routes may include:

- Nucleophilic Substitution : Utilizing chlorothiazole as a nucleophile.

- Condensation Reactions : Combining thiazole derivatives with methoxy-substituted benzonitriles.

Antimicrobial Activity

Compounds containing thiazole rings, such as this compound, are often noted for their antimicrobial properties . Research indicates that this compound exhibits significant activity against various bacterial strains, potentially due to the presence of the thiazole moiety, which enhances its interaction with microbial targets.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties . Similar compounds have been shown to inhibit cell proliferation in cancer cell lines such as A-549 (lung cancer) and MCF7 (breast cancer). The mechanism of action is believed to involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .

Study on Anticancer Efficacy

In a recent study, derivatives similar to this compound were evaluated for their antiproliferative effects against several cancer cell lines. The results indicated that certain derivatives exhibited IC50 values ranging from to , comparable to established chemotherapeutics like doxorubicin .

| Compound Name | IC50 (μmol/mL) | Cell Line |

|---|---|---|

| Doxorubicin | 0.04 | A-549 |

| Compound A | 0.02 | A-549 |

| Compound B | 0.06 | MCF7 |

The proposed mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell survival.

- Induction of Apoptosis : It promotes programmed cell death in malignant cells.

- Antioxidant Properties : Similar compounds have shown radical-scavenging activity, which may contribute to their therapeutic effects .

Q & A

Basic: What are the optimal synthetic routes for 4-((2-Chlorothiazol-5-yl)methoxy)benzonitrile, and how can competing side reactions be minimized?

Methodological Answer:

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr). A common approach involves reacting 4-hydroxybenzonitrile with 2-chloro-5-(chloromethyl)thiazole under basic conditions (e.g., NaH or K₂CO₃ in DMF). Key factors influencing yield include:

- pH Control: Maintain mildly basic conditions (pH 7–8) to deprotonate the hydroxyl group without hydrolyzing the thiazole ring.

- Temperature: Moderate heating (60–80°C) balances reaction rate and minimizes decomposition.

- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

Side Reaction Mitigation:

- Competing O-alkylation can occur if the hydroxyl group is inadequately deprotonated.

- Use excess 4-hydroxybenzonitrile (1.2–1.5 equiv.) to drive the reaction forward .

Advanced: How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular geometry of this compound derivatives?

Methodological Answer:

SCXRD is critical for confirming bond angles, torsion angles, and supramolecular interactions. For example, in the nickel(II) complex of its benzoate derivative, the thiazole ring’s planarity and chlorine orientation were resolved using:

- Data Collection: Monochromatic Cu-Kα radiation (λ = 1.54178 Å) with ω-scan mode.

- Refinement: SHELXL-2018/3 (full-matrix least-squares on F²) with anisotropic displacement parameters for non-H atoms .

- Hydrogen Bonding Analysis: O–H⋯O interactions between coordinated water and carboxylate groups were mapped, revealing a 3D network .

Table 1: Key Crystallographic Parameters for Ni(H₂O)₆₂·2H₂O

| Parameter | Value |

|---|---|

| Space group | Triclinic, |

| (Å) | 7.1844, 7.2084, 15.5621 |

| (°) | 78.388, 81.285, 71.734 |

| -factor | 0.030 |

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign the thiazole proton (δ 7.8–8.2 ppm) and nitrile carbon (δ 115–120 ppm).

- IR Spectroscopy: Confirm the C≡N stretch (~2220 cm⁻¹) and C–O–C ether linkage (~1250 cm⁻¹).

- Mass Spectrometry: ESI-MS in positive ion mode typically shows [M+H]⁺ at m/z 267.

Advanced Tip: Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in aromatic regions .

Advanced: How can researchers validate the bioactivity of this compound in enzyme inhibition assays?

Methodological Answer:

- Target Selection: Prioritize enzymes with known sensitivity to chlorothiazole derivatives (e.g., autotaxin, mGlu5 receptor).

- Assay Design:

Example: A study achieved IC₅₀ = 9.14 nM for a benzonitrile analog via high-throughput radioligand binding assays .

Advanced: What computational strategies are suitable for modeling ligand-receptor interactions of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses. Parameterize the thiazole ring’s partial charges using DFT (B3LYP/6-31G*).

- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of key interactions (e.g., chlorine–π stacking with receptor residues).

- Free Energy Calculations: Apply MM-PBSA to estimate binding affinities .

Basic: How can HPLC methods be optimized for quantifying trace impurities in synthesized batches?

Methodological Answer:

- Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.

- Detection: UV at 254 nm (nitrile absorption).

Table 2: HPLC Performance Metrics

| Parameter | Value |

|---|---|

| Retention time | 6.8 min |

| Detection limit | 0.5 µg/mL |

| Linearity (R²) | 0.999 |

Advanced: Use LC-MS/MS to identify impurities with m/z deviations >5 ppm .

Advanced: What strategies address discrepancies in crystallographic data interpretation for coordination complexes of this compound?

Methodological Answer:

- Twinned Data: Apply the TwinRotMat algorithm in CrysAlisPro to deconvolute overlapping reflections.

- Disorder Modeling: Use PART instructions in SHELXL to refine disordered solvent molecules.

- Validation Tools: Check geometric outliers with PLATON/ADDSYM and hydrogen-bonding consistency with Mercury .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.